8-Aminoguanosine-13C2,15N is a stable isotope-labeled derivative of 8-aminoguanosine, which itself is a purine nucleoside. The molecular formula for 8-Aminoguanosine-13C2,15N is with a molecular weight of approximately 301.234 g/mol. This compound features two carbon isotopes () and one nitrogen isotope (), making it useful in various analytical applications, particularly in tracing metabolic pathways and studying biological processes involving nucleosides and nucleotides .
The biological activity of 8-aminoguanosine is primarily linked to its conversion to 8-aminoguanine, which has been shown to exert diuretic, natriuretic, and glucosuric effects. In studies involving animal models, administration of 8-aminoguanosine resulted in increased urine volume and sodium and glucose excretion. These effects are thought to be mediated through its action on renal function and possibly through modulation of nitric oxide pathways .
Synthesis of 8-Aminoguanosine-13C2,15N can be achieved through several methods:
The applications of 8-Aminoguanosine-13C2,15N are diverse:
Interaction studies involving 8-Aminoguanosine-13C2,15N often focus on its role as a substrate or inhibitor in enzymatic reactions. For example, it has been shown to inhibit PNPase activity, which is crucial for purine metabolism. This inhibition leads to altered levels of other metabolites, providing insights into the regulation of purine biosynthesis and degradation pathways .
Several compounds are structurally and functionally similar to 8-Aminoguanosine-13C2,15N. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 8-Aminoguanine | Yes | Diuretic effects; involved in nucleotide metabolism | Directly involved in renal function modulation |
| 8-Nitroguanosine | Yes | Potentially cytotoxic; involved in oxidative stress | Contains a nitro group that alters reactivity |
| Guanosine | Yes | Fundamental role in RNA synthesis | Base structure without amino or nitro substituents |
| 8-Hydroxyguanosine | Yes | Marker for oxidative DNA damage | Hydroxylated at position 8 |
| 8-Hydroxy-2'-deoxyguanosine | Yes | DNA damage marker | Specific to deoxyribonucleic acid |
The uniqueness of 8-Aminoguanosine-13C2,15N lies in its stable isotope labeling, which provides enhanced detection capabilities in metabolic studies compared to its non-labeled counterparts .